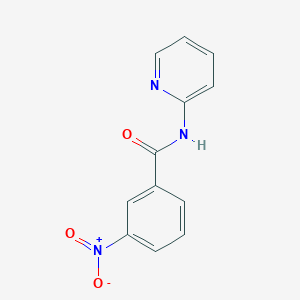

3-nitro-N-pyridin-2-ylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c16-12(14-11-6-1-2-7-13-11)9-4-3-5-10(8-9)15(17)18/h1-8H,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNFSBABFQPALZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350242 | |

| Record name | 3-nitro-N-pyridin-2-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85367-01-7 | |

| Record name | 3-nitro-N-pyridin-2-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 3-Nitro-N-(pyridin-2-yl)benzamide in Drug Discovery

Executive Summary

This technical whitepaper provides an in-depth analysis of 3-nitro-N-(pyridin-2-yl)benzamide (CAS: 85367-01-7), a critical intermediate in the synthesis of small-molecule receptor tyrosine kinase (RTK) inhibitors. Designed for drug development professionals and synthetic chemists, this guide details the compound's physicochemical properties, rigorously validates its synthetic pathways, and explores its downstream pharmacological applications in targeting c-Met and Tie-2 signaling cascades.

Chemical Identity & Structural Elucidation

3-nitro-N-(pyridin-2-yl)benzamide is a bi-aromatic compound characterized by a central amide linker bridging a 3-nitrophenyl ring and a 2-aminopyridine moiety. This structural motif is highly valued in medicinal chemistry. The pyridine nitrogen serves as a critical hydrogen-bond acceptor, often interacting with the hinge region of kinase ATP-binding pockets, while the nitro group provides a robust synthetic handle for further functionalization into diverse inhibitor libraries[1].

Physicochemical Profiling

Understanding the physicochemical properties of this intermediate is essential for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the core metrics ().

Table 1: Physicochemical Properties of 3-nitro-N-(pyridin-2-yl)benzamide

| Property | Value |

| Chemical Name | 3-nitro-N-(pyridin-2-yl)benzamide |

| CAS Number | 85367-01-7 |

| Molecular Formula | C12H9N3O3 |

| Molecular Weight | 243.22 g/mol |

| Topological Polar Surface Area (TPSA) | 87.8 Ų |

| Hydrogen Bond Donors | 1 (Amide NH) |

| Hydrogen Bond Acceptors | 4 (Nitro O x2, Amide O, Pyridine N) |

| Rotatable Bonds | 2 |

| Estimated logP | 1.8 - 2.2 |

Synthetic Methodology & Reaction Mechanisms

The synthesis of 3-nitro-N-(pyridin-2-yl)benzamide and its subsequent reduction to an active amino-precursor relies on highly efficient, self-validating protocols. The methodology described below is adapted from established pharmaceutical patents for kinase inhibitors ()[2].

Amide Coupling via Nucleophilic Acyl Substitution

Causality & Mechanism: The reaction proceeds via the nucleophilic attack of the exocyclic amine of 2-aminopyridine on the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. DIPEA is specifically chosen over less sterically hindered bases (like triethylamine) to scavenge the HCl byproduct without competing as a nucleophile, thereby preventing the protonation of 2-aminopyridine and driving the equilibrium forward.

Protocol:

-

Initiation: Dissolve 3-nitrobenzoyl chloride (1.0 eq, e.g., 0.005 mol) in anhydrous dichloromethane (DCM) (10 mL) under an inert argon or nitrogen atmosphere to prevent hydrolysis of the acid chloride.

-

Reagent Addition: Sequentially add 2-aminopyridine (2.0 eq) and DIPEA (2.0 eq). The excess amine and base ensure complete conversion.

-

Propagation: Stir the reaction mixture at room temperature for 48 hours. Self-Validation: The reaction progress must be monitored via TLC (Thin Layer Chromatography) or LC-MS until the complete consumption of the acid chloride is confirmed.

-

Isolation: Purify the intermediate via silica gel column chromatography using a gradient of 0 to 100% ethyl acetate in hexane to yield pure 3-nitro-N-(pyridin-2-yl)benzamide.

Catalytic Hydrogenation of the Nitro Group

Causality & Mechanism: To generate the versatile 3-amino-N-(pyridin-2-yl)benzamide precursor, the nitro group must be reduced. Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) is preferred over metal/acid reductions (e.g., Fe/HCl) to avoid harsh conditions that might cleave the amide bond. Acetic acid is added as a co-solvent to protonate reactive intermediates, suppressing the formation of unwanted hydroxylamine or azo dimers.

Protocol:

-

Preparation: Dissolve 3-nitro-N-(pyridin-2-yl)benzamide (2.69 mmol) in a mixture of ethanol (50 mL) and acetic acid (10 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (250 mg) under an inert atmosphere. Expert Tip: Pd/C is highly pyrophoric when dry; always wet the catalyst or add it under a strict inert blanket.

-

Reduction: Exchange the atmosphere with hydrogen gas (via a balloon) and stir for 24 hours at room temperature.

-

Workup: Filter the reaction mixture through a pad of Celite®. This step is critical to safely remove the fine palladium particulates without clogging the filter paper or risking spontaneous ignition.

-

Purification: Concentrate the filtrate under reduced pressure and purify via silica column chromatography to isolate the amino derivative.

Synthetic workflow for 3-nitro-N-(pyridin-2-yl)benzamide and its reduction to the amino derivative.

Pharmacological Relevance & Biological Applications

The reduced derivative of 3-nitro-N-(pyridin-2-yl)benzamide is a privileged scaffold in the design of inhibitors targeting receptor tyrosine kinases (RTKs) ()[3].

c-Met and Tie-2 Inhibition

Dysregulation of RTKs such as c-Met (Hepatocyte Growth Factor Receptor) and Tie-2 is a hallmark of tumor angiogenesis and metastasis.

-

c-Met Pathway: HGF binds to c-Met, triggering autophosphorylation and activating downstream cascades like PI3K/AKT and RAS/MAPK. Inhibitors derived from the 3-amino-N-(pyridin-2-yl)benzamide scaffold competitively bind to the ATP pocket of c-Met, halting this cascade[2].

-

Tie-2 Pathway: Tie-2, stimulated by Angiopoietin-1 (Ang1), maintains vascular integrity. In pathological states, inhibiting Tie-2 or modulating its axis can starve tumors of their blood supply and suppress inflammatory responses[3].

Inhibition of the HGF/c-Met signaling pathway by benzamide-derived kinase inhibitors.

Conclusion

3-nitro-N-(pyridin-2-yl)benzamide is far more than a simple chemical building block; it is a strategically designed intermediate that bridges fundamental organic synthesis with advanced targeted therapeutics. By mastering its physicochemical properties and optimizing its synthetic workflows—particularly the nuanced use of non-nucleophilic bases and controlled catalytic hydrogenations—researchers can reliably generate libraries of potent kinase inhibitors to combat oncology and inflammatory diseases.

References

- Title: WO2005070891A2 - Compounds and methods of use Source: Google Patents URL

- Title: WO2006044823A2 - Heteroaryl-substituted alkyne compounds and method of use Source: Google Patents URL

Sources

An In-depth Technical Guide on the Biological Activity of 3-nitro-N-pyridin-2-ylbenzamide Derivatives

Foreword: The Convergence of Proven Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The N-pyridin-2-ylbenzamide backbone represents a confluence of two such privileged structures: the benzamide and the pyridine ring. The benzamide moiety is a common feature in a multitude of approved drugs, valued for its ability to form key hydrogen bonds with biological targets.[1] The pyridine ring, a bioisostere of benzene, enhances solubility and provides an additional site for hydrogen bonding, often leading to improved pharmacokinetic profiles.[2][3] The introduction of a nitro group, particularly at the 3-position of the benzamide ring, is a deliberate chemical modification intended to modulate the electronic properties and biological activity of the parent molecule. The strong electron-withdrawing nature of the nitro group can significantly alter molecular interactions and is known to be a key feature in compounds with antimicrobial and anticancer properties.[4][5]

This guide provides a comprehensive technical overview of the synthesis, potential biological activities, and proposed mechanisms of action of 3-nitro-N-pyridin-2-ylbenzamide derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. The methodologies and insights presented herein are synthesized from established principles and findings in the broader field of medicinal chemistry, providing a solid foundation for the exploration of this promising class of compounds.

Synthesis and Characterization

The synthesis of 3-nitro-N-pyridin-2-ylbenzamide derivatives is typically achieved through a straightforward amidation reaction. A common and effective method involves the coupling of 3-nitrobenzoyl chloride with 2-aminopyridine. The use of a base, such as pyridine or triethylamine, is often employed to scavenge the hydrochloric acid byproduct.[6][7] More contemporary approaches may utilize heterogeneous catalysts, such as bimetallic metal-organic frameworks, to promote the reaction under milder conditions and facilitate catalyst recovery.[8]

General Synthetic Protocol

A representative synthetic procedure is outlined below. This protocol is a robust starting point and can be optimized for specific derivatives.

Step 1: Preparation of 3-nitrobenzoyl chloride

-

To a round-bottom flask, add 3-nitrobenzoic acid.

-

Add thionyl chloride in excess (typically 2-3 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-nitrobenzoyl chloride is often used in the next step without further purification.

Step 2: Amidation

-

Dissolve 2-aminopyridine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask.

-

Add a base, such as triethylamine (1.1 equivalents), to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 3-nitrobenzoyl chloride in the same solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3-nitro-N-pyridin-2-ylbenzamide derivative.

Characterization

The structure of the synthesized compounds should be unequivocally confirmed using a suite of spectroscopic techniques, including:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

-

FT-IR: To identify characteristic functional groups, such as the amide C=O and N-H stretches, and the nitro N-O stretches.

-

LC-MS: To confirm the molecular weight of the final product.[1]

Potential Biological Activities and In Vitro Evaluation

Based on the activities of structurally related compounds, 3-nitro-N-pyridin-2-ylbenzamide derivatives are predicted to exhibit a range of biological effects, most notably antimicrobial and anticancer activities.

Antimicrobial Activity

Benzamide and pyridine derivatives have been extensively studied for their antimicrobial properties.[1][9] The presence of a nitro group can further enhance this activity. For instance, nitro-substituted nicotinic acid derivatives have shown antimicrobial activity comparable to standard drugs like fluconazole and norfloxacin.[10] It is hypothesized that the nitro group can undergo bioreduction within microbial cells to form radical species that are toxic to the microorganism.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial/Fungal Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of Test Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (microorganism with no compound), a negative control (medium only), and a standard antibiotic control (e.g., ciprofloxacin, fluconazole).

-

Incubation: Incubate the plates at the optimal temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The anticancer potential of benzamide and pyridine derivatives is well-documented.[2][3] Several studies have highlighted that the introduction of a nitro group can enhance cytotoxicity against various cancer cell lines.[5][11] For instance, nitro-containing N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives demonstrated significant inhibitory activity against the HT29 colorectal cancer cell line.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[12][13]

Proposed Mechanism of Action

The biological activity of 3-nitro-N-pyridin-2-ylbenzamide derivatives is likely multifactorial, stemming from the interplay of the different structural components.

-

Inhibition of Key Enzymes: Benzamide derivatives are known to inhibit a variety of enzymes. For example, some act as PARP inhibitors, while others target histone deacetylases (HDACs).[13]

-

DNA Intercalation/Binding: The planar aromatic structure of these compounds may allow for intercalation into DNA, disrupting replication and transcription. Some N-phenylbenzamide derivatives are known to be DNA minor groove binders.[14]

-

Generation of Reactive Nitrogen Species: A key proposed mechanism for nitroaromatic compounds, particularly in antimicrobial and some anticancer contexts, is the enzymatic reduction of the nitro group within the target cell. This process can generate cytotoxic reactive nitrogen species, leading to oxidative stress and cell death.[4]

-

Receptor Tyrosine Kinase Inhibition: Pyridine-containing compounds have been identified as inhibitors of receptor tyrosine kinases, which are crucial for cancer cell proliferation and survival.[15]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on 3-nitro-N-pyridin-2-ylbenzamide derivatives is yet to be published, several insights can be gleaned from related compound series:

-

Position of the Nitro Group: The position of the nitro group on the benzamide ring is critical. Studies on other nitrobenzamides have shown that the position can significantly affect activity, with the meta-position often being favorable for certain biological targets.[5]

-

Substituents on the Pyridine Ring: The addition of substituents to the pyridine ring can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets and its pharmacokinetic properties.

-

Amide Linker: The amide bond is crucial for establishing hydrogen bonding interactions with target proteins. Modifications to this linker are generally not well-tolerated without a significant loss of activity.

Data Presentation

For a systematic study, a series of derivatives should be synthesized and evaluated. The results should be presented in a clear, tabular format to facilitate comparison and SAR analysis.

Table 1: Illustrative In Vitro Anticancer Activity Data (IC₅₀ in µM)

| Compound ID | R¹ on Pyridine | MCF-7 (Breast) | A549 (Lung) | HT29 (Colon) |

| 1a | H | 12.5 | 15.2 | 8.9 |

| 1b | 4-CH₃ | 10.8 | 13.1 | 7.5 |

| 1c | 5-Cl | 9.2 | 11.5 | 6.8 |

| Doxorubicin | - | 0.8 | 1.2 | 1.0 |

This table is for illustrative purposes only.

Table 2: Illustrative In Vitro Antimicrobial Activity Data (MIC in µg/mL)

| Compound ID | R¹ on Pyridine | S. aureus | E. coli | C. albicans |

| 1a | H | 16 | 32 | 32 |

| 1b | 4-CH₃ | 8 | 16 | 16 |

| 1c | 5-Cl | 4 | 8 | 16 |

| Ciprofloxacin | - | 1 | 0.5 | - |

| Fluconazole | - | - | - | 2 |

This table is for illustrative purposes only.

Conclusion and Future Directions

The 3-nitro-N-pyridin-2-ylbenzamide scaffold represents a promising starting point for the development of novel therapeutic agents. The convergence of the benzamide, pyridine, and nitro functionalities suggests a high potential for significant biological activity, particularly in the antimicrobial and anticancer arenas. The synthetic accessibility of these compounds allows for the rapid generation of a library of derivatives for comprehensive SAR studies.

Future research should focus on:

-

Synthesis and screening of a diverse library of derivatives to establish a robust SAR.

-

In vivo studies of the most potent and selective compounds in relevant animal models.

-

Detailed mechanistic studies to elucidate the precise molecular targets and pathways affected by these compounds.

-

Optimization of pharmacokinetic properties to improve drug-like characteristics.

By systematically exploring the chemical space around this core structure, it is anticipated that novel and effective drug candidates can be identified.

References

- Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PMC. (n.d.).

- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. (2023, February 13).

- Progress on 3-Nitropropionic Acid Derivatives - MDPI. (2025, July 24).

- Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites | Journal of Medicinal Chemistry - ACS Publications. (2023, September 20).

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28).

- Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - Dove Medical Press. (2016, May 26).

- Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - ResearchGate. (2025, September 2).

- activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - CORE. (2020, January 16).

- Antimicrobial Activity of Naphthyridine Derivatives - PMC. (n.d.).

- The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks - MDPI. (2019, November 1).

- Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. (2017, January 30).

- (PDF) Synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) Acrylamide Derivatives and Their Antioxidant Activity - ResearchGate. (2024, October 30).

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024, July 11).

- Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. (2025, May 24).

- Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (2022, May 18).

- 1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PubMed. (n.d.).

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. mdpi.com [mdpi.com]

- 3. ijsat.org [ijsat.org]

- 4. mdpi.com [mdpi.com]

- 5. brieflands.com [brieflands.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

3-nitro-N-pyridin-2-ylbenzamide mechanism of action in vitro

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-nitro-N-pyridin-2-ylbenzamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the in vitro mechanism of action of the novel compound, 3-nitro-N-pyridin-2-ylbenzamide. While direct studies on this specific molecule are not yet prevalent in published literature, its structural motifs—a nitrobenzamide core linked to a pyridinyl group—suggest several plausible biological activities based on extensive research into analogous compounds.

This document moves beyond a standard protocol, offering a strategic, multi-pronged approach to mechanistic investigation. We will explore potential cellular targets and pathways, detail robust experimental workflows to test these hypotheses, and provide insights into the interpretation of the resulting data. Our methodology is grounded in established scientific principles to ensure the generation of reliable and reproducible findings.

The chemical structure of 3-nitro-N-pyridin-2-ylbenzamide is a composite of functionalities known to interact with various biological targets. The nitrobenzamide moiety is frequently associated with anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The N-pyridin-2-yl group, on the other hand, is present in molecules that modulate enzyme activity and signaling pathways.[3][4] Based on this, we can formulate several primary hypotheses for its mechanism of action:

-

Hypothesis 1: Anti-inflammatory Activity through Modulation of Inflammatory Pathways. Many nitrobenzamide derivatives exhibit potent anti-inflammatory effects by inhibiting key mediators of the inflammatory response.[5][6]

-

Hypothesis 2: Antiproliferative Activity in Cancer Cells. The disruption of cellular proliferation is a hallmark of many nitro-containing compounds, potentially through mechanisms like tubulin polymerization inhibition or cell cycle arrest.[1]

-

Hypothesis 3: Antimicrobial or Antiparasitic Activity. The structural similarity to known antimicrobial and antiparasitic agents suggests that 3-nitro-N-pyridin-2-ylbenzamide may target pathways essential for the survival of pathogens.[7][8][9]

-

Hypothesis 4: Modulation of Specific Enzyme or Receptor Activity. The pyridinyl moiety is a common feature in allosteric modulators and enzyme activators, such as those targeting glucokinase or metabotropic glutamate receptors.[3][10]

The following sections will detail the experimental workflows designed to systematically investigate each of these hypotheses.

Experimental Workflow for Investigating Anti-inflammatory Potential

A primary indicator of anti-inflammatory activity is the suppression of nitric oxide (NO) production in macrophages, a key event in the inflammatory cascade.

Nitric Oxide Production Assay in Macrophages

This assay will determine the inhibitory capacity of 3-nitro-N-pyridin-2-ylbenzamide on lipopolysaccharide (LPS)-induced NO production in a macrophage cell line (e.g., RAW 264.7).

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with varying concentrations of 3-nitro-N-pyridin-2-ylbenzamide (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

-

LPS Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the IC50 value for the inhibition of NO production.

Cytokine Expression Analysis

To further probe the anti-inflammatory mechanism, the effect of the compound on the expression of pro-inflammatory cytokines such as TNF-α and IL-1β can be quantified using ELISA.

Protocol:

-

Follow steps 1-5 from the Nitric Oxide Production Assay.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform ELISA for TNF-α and IL-1β according to the manufacturer's instructions for commercially available kits.

-

Data Analysis: Quantify the cytokine concentrations and assess the dose-dependent effect of the compound.

Western Blot Analysis for iNOS and COX-2 Expression

This will determine if the reduction in NO and cytokines is due to the downregulation of the enzymes responsible for their production.

Protocol:

-

Culture and treat RAW 264.7 cells as described above.

-

Cell Lysis: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Expected Outcomes and Interpretation:

A significant, dose-dependent decrease in NO production, coupled with reduced expression of TNF-α, IL-1β, iNOS, and COX-2, would strongly support an anti-inflammatory mechanism of action.[5][6]

Experimental Workflow for Investigating Antiproliferative Activity

The potential of 3-nitro-N-pyridin-2-ylbenzamide as an anticancer agent can be initially assessed by its ability to inhibit the growth of cancer cell lines.

Cell Viability and Cytotoxicity Assays

These assays provide a quantitative measure of the compound's effect on cell proliferation and survival.

Protocol (MTT Assay):

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at an appropriate density.

-

Compound Treatment: Treat the cells with a range of concentrations of 3-nitro-N-pyridin-2-ylbenzamide for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each cell line and time point.

Cell Cycle Analysis by Flow Cytometry

This experiment will determine if the antiproliferative effect is due to an arrest at a specific phase of the cell cycle.

Protocol:

-

Treat cancer cells with the IC50 concentration of the compound for 24 hours.

-

Cell Fixation: Harvest and fix the cells in 70% ethanol.

-

Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Tubulin Polymerization Assay

Given that some nitrobenzamides inhibit tubulin polymerization, this cell-free assay can directly test this hypothesis.[1]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to polymerized microtubules.

-

Compound Addition: Add 3-nitro-N-pyridin-2-ylbenzamide at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).

-

Fluorescence Monitoring: Monitor the fluorescence over time at 37°C. An increase in fluorescence indicates tubulin polymerization.

-

Data Analysis: Compare the polymerization curves in the presence of the compound to the controls.

Expected Outcomes and Interpretation:

A low IC50 value in cancer cell lines, coupled with a cell cycle arrest (e.g., at G2/M phase) and direct inhibition of tubulin polymerization in a cell-free assay, would point towards an anticancer mechanism involving microtubule disruption.

Experimental Workflow for Investigating Antimicrobial and Antiparasitic Potential

The broad-spectrum antimicrobial and antiparasitic activity of related compounds warrants an investigation into these potential effects.

Minimum Inhibitory Concentration (MIC) Determination

This assay will determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol (Broth Microdilution):

-

Microorganism Culture: Grow a panel of relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli), fungi (e.g., Candida albicans), and parasites (e.g., Leishmania donovani promastigotes) to the mid-log phase.

-

Serial Dilution: Prepare two-fold serial dilutions of 3-nitro-N-pyridin-2-ylbenzamide in a 96-well plate containing the appropriate growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.

-

Incubation: Incubate the plates under appropriate conditions for each organism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Measurement in Parasite-Infected Macrophages

For antiparasitic activity, particularly against intracellular parasites like Leishmania, the compound's effect on the host cell's killing mechanisms is crucial.

Protocol:

-

Macrophage Infection: Infect a macrophage cell line with Leishmania donovani amastigotes.

-

Compound Treatment: Treat the infected cells with the compound.

-

ROS Measurement: Use a fluorescent probe like H2DCFDA to measure intracellular ROS levels.

-

NO Measurement: Use the Griess assay to measure NO in the culture supernatant.

-

Data Analysis: Compare the levels of ROS and NO in treated versus untreated infected cells.

DNA Binding Assays

If antiparasitic activity is observed, investigating the compound's ability to bind to parasitic DNA, particularly kinetoplast DNA (kDNA), is a logical next step.[11]

Protocol (Fluorescence Intercalator Displacement):

-

DNA-Dye Complex: Prepare a solution of isolated kDNA with a fluorescent intercalating dye (e.g., ethidium bromide).

-

Compound Titration: Titrate the DNA-dye complex with increasing concentrations of 3-nitro-N-pyridin-2-ylbenzamide.

-

Fluorescence Measurement: Monitor the decrease in fluorescence as the compound displaces the dye from the DNA.

-

Data Analysis: Determine the binding affinity of the compound to the DNA.

Expected Outcomes and Interpretation:

A low MIC value against specific pathogens would indicate antimicrobial or antiparasitic activity. For intracellular parasites, an increase in ROS and NO production in infected macrophages would suggest an immunomodulatory mechanism.[7] A positive result in the DNA binding assay would point to a direct interaction with the parasite's genetic material.[11]

Experimental Workflow for Investigating Specific Enzyme or Receptor Modulation

The presence of the N-pyridin-2-yl moiety suggests the possibility of a more targeted mechanism of action, such as the allosteric modulation of an enzyme or receptor.

Glucokinase (GK) Activation Assay

Based on the activity of similar N-pyridin-2-yl benzamide analogues, assessing the compound's effect on glucokinase is a worthwhile endeavor.[3][12]

Protocol:

-

Enzyme Assay: Use a commercially available glucokinase assay kit, which typically measures the production of glucose-6-phosphate through a coupled reaction that generates a detectable product (e.g., NADPH).

-

Compound Screening: Screen 3-nitro-N-pyridin-2-ylbenzamide at various concentrations in the presence of a fixed, sub-saturating concentration of glucose.

-

Data Analysis: Calculate the fold activation of GK activity compared to the vehicle control.

Receptor Binding Assays

If a specific receptor target is hypothesized (e.g., mGluR5), a competitive binding assay can be performed.[10]

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

-

Binding Reaction: Incubate the membranes with a radiolabeled ligand known to bind to the receptor, in the presence of varying concentrations of 3-nitro-N-pyridin-2-ylbenzamide.

-

Separation and Scintillation Counting: Separate the bound and free radioligand and quantify the bound radioactivity.

-

Data Analysis: Determine the Ki value of the compound for the receptor.

Expected Outcomes and Interpretation:

A dose-dependent increase in glucokinase activity would indicate that the compound is a GK activator. A low Ki value in a receptor binding assay would suggest that the compound is a ligand for that specific receptor.

Data Summary and Visualization

To facilitate the interpretation and comparison of results, all quantitative data should be summarized in tables. Visual representations of the proposed workflows and potential signaling pathways can be created using Graphviz.

Table 1: Summary of Proposed In Vitro Assays and Potential Outcomes

| Hypothesis | Primary Assay | Secondary Assays | Positive Outcome Indicator |

| Anti-inflammatory | Nitric Oxide Production (Griess Assay) | Cytokine ELISA, Western Blot (iNOS, COX-2) | Dose-dependent decrease in NO, TNF-α, IL-1β, iNOS, and COX-2 |

| Antiproliferative | Cell Viability (MTT Assay) | Cell Cycle Analysis, Tubulin Polymerization Assay | Low IC50 in cancer cells, G2/M cell cycle arrest, inhibition of tubulin polymerization |

| Antimicrobial/Antiparasitic | Minimum Inhibitory Concentration (MIC) | ROS/NO Measurement, DNA Binding Assay | Low MIC value, increased ROS/NO in infected cells, DNA binding |

| Enzyme/Receptor Modulation | Glucokinase Activation Assay | Receptor Binding Assay | Increased GK activity, low Ki for a specific receptor |

Diagram 1: General Workflow for Mechanistic Investigation

Caption: A generalized workflow for the in vitro mechanistic investigation of 3-nitro-N-pyridin-2-ylbenzamide.

Diagram 2: Potential Anti-inflammatory Signaling Pathway

Caption: A simplified diagram of the LPS-induced inflammatory pathway and a potential point of inhibition.

Conclusion

The elucidation of the in vitro mechanism of action for a novel compound like 3-nitro-N-pyridin-2-ylbenzamide requires a systematic and hypothesis-driven approach. By leveraging the known biological activities of its structural analogues, we have outlined a comprehensive series of experimental workflows. These protocols, ranging from broad phenotypic screens to specific molecular target assays, will enable researchers to build a robust and evidence-based understanding of how this compound functions at a cellular level. The insights gained from these studies will be invaluable for guiding its future development as a potential therapeutic agent.

References

-

Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites | Journal of Medicinal Chemistry - ACS Publications. (2023, September 20). Retrieved March 7, 2026, from [Link]

-

Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - ResearchGate. (2025, September 2). Retrieved March 7, 2026, from [Link]

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. (2023, February 13). Retrieved March 7, 2026, from [Link]

-

Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed. (2017, February 15). Retrieved March 7, 2026, from [Link]

-

3-(Pyridin-2-yl-ethynyl)benzamide metabotropic glutamate receptor 5 negative allosteric modulators: Hit to lead studies - ResearchGate. (2025, August 9). Retrieved March 7, 2026, from [Link]

-

The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks - MDPI. (2019, November 1). Retrieved March 7, 2026, from [Link]

-

N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed. (2019, March 15). Retrieved March 7, 2026, from [Link]

-

Synthesis of N‐(Pyridin‐2‐yl)benzamide. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors - PubMed. (2013, December 15). Retrieved March 7, 2026, from [Link]

-

N‐pyridin‐2‐yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation | Request PDF - ResearchGate. (2018, September 24). Retrieved March 7, 2026, from [Link]

-

Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity - International Journal of Pharmacy and Biological Sciences. (2019, July 1). Retrieved March 7, 2026, from [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (2020, November 10). Retrieved March 7, 2026, from [Link]

-

Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy | Antimicrobial Agents and Chemotherapy - ASM Journals. (2023, August 23). Retrieved March 7, 2026, from [Link]

-

Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)–zinc(ii) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans - Dalton Transactions (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5). Retrieved March 7, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpbs.com [ijpbs.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: Synthesis of 3-Nitro-N-(pyridin-2-yl)benzamide

Executive Summary

The synthesis of 3-nitro-N-(pyridin-2-yl)benzamide represents a fundamental transformation in medicinal chemistry, combining a benzamide pharmacophore with a nitro-aromatic system and a heteroaromatic pyridine ring. Compounds bearing the N-(pyridin-2-yl)amide motif are highly valued in drug discovery, frequently appearing in kinase inhibitors, antibacterial agents, and therapies targeting protein ubiquitination[1],[2].

However, the construction of this specific amide bond presents a distinct chemical challenge: 2-aminopyridine is a notoriously poor nucleophile . The exocyclic amine's lone pair is partially delocalized into the electron-withdrawing pyridine ring, significantly reducing its reactivity compared to standard aliphatic amines or even anilines[3]. Consequently, standard peptide coupling conditions often result in sluggish kinetics and variable yields. This whitepaper details two field-proven, self-validating synthetic pathways designed to overcome this electronic deficiency: the Anhydrous Acid Chloride Route and the HATU-Mediated Active Ester Route .

Mechanistic Rationale & Retrosynthetic Analysis

To force the acylation of the deactivated 2-aminopyridine, the electrophilicity of the carbonyl carbon must be drastically enhanced. We achieve this through two divergent strategies:

-

Pathway A (Acid Chloride): Converts 3-nitrobenzoic acid to 3-nitrobenzoyl chloride (or uses it directly from commercial sources). The highly polarized C-Cl bond creates a highly electrophilic carbonyl, allowing nucleophilic acyl substitution to proceed rapidly even with weak nucleophiles[4].

-

Pathway B (Coupling Agent): Utilizes to generate an OAt (7-azabenzotriazole) active ester[5]. The nitrogen atom in the pyridine ring of the OAt leaving group provides a neighboring group effect, accelerating the nucleophilic attack of 2-aminopyridine via intramolecular hydrogen bonding—a distinct advantage over traditional EDC/HOBt methods[3].

Figure 1. Divergent synthetic workflows for 3-nitro-N-(pyridin-2-yl)benzamide synthesis.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, it is critical to implement protocols that validate themselves at each step. The following methodologies incorporate specific diagnostic checkpoints and mechanistic rationales for every reagent used.

Pathway A: Acid Chloride Acylation

This method is ideal for rapid synthesis and scale-up, provided anhydrous conditions are strictly maintained to prevent the hydrolysis of the acid chloride[4].

Step-by-Step Protocol:

-

Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2-aminopyridine (1.0 equiv, 10 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

-

Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring it solely acts as an acid scavenger.

-

-

Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 3-nitrobenzoyl chloride (1.1 equiv, 11 mmol) in anhydrous DCM dropwise over 15 minutes.

-

Causality: The exothermic nature of the acyl substitution requires cooling to prevent the formation of di-acylated byproducts.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–12 hours.

-

Self-Validation (TLC): Monitor via TLC (Hexanes:EtOAc 1:1). Quench a micro-aliquot in methanol; the disappearance of the acid chloride (which forms a methyl ester on the TLC plate) and the appearance of a new, highly UV-active spot (the amide) confirms conversion.

-

-

Workup: Dilute the mixture with additional DCM. Wash sequentially with:

-

Saturated aqueous

(2x): Hydrolyzes unreacted acid chloride to the water-soluble carboxylate and neutralizes HCl. -

10% Aqueous Citric Acid (2x): Critical Step. The pKa of the conjugate acid of 2-aminopyridine is ~6.8. The pyridine nitrogen in the product amide is significantly less basic (pKa < 3) due to the electron-withdrawing N-acyl group. The mild citric acid selectively protonates unreacted 2-aminopyridine, extracting it into the aqueous layer while leaving the product in the organic phase.

-

Brine (1x): Removes residual water.

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to yield pure 3-nitro-N-(pyridin-2-yl)benzamide.

Pathway B: HATU-Mediated Amide Coupling

When the acid chloride is unstable or commercially unavailable, direct coupling from 3-nitrobenzoic acid is required. is the premier reagent for this transformation[3].

Figure 2. Mechanistic signaling pathway of HATU-mediated amide bond formation.

Step-by-Step Protocol:

-

Activation: In a dry flask, dissolve 3-nitrobenzoic acid (1.0 equiv, 10 mmol) and HATU (1.1 equiv, 11 mmol) in anhydrous N,N-dimethylformamide (DMF, 0.3 M). Add DIPEA (3.0 equiv, 30 mmol) and stir at RT for 15 minutes.

-

Causality: Pre-activation ensures the complete conversion of the acid to the OAt active ester before the weak nucleophile is introduced, minimizing side reactions. The deep yellow/orange color shift is a visual self-validation of active ester formation.

-

-

Coupling: Add 2-aminopyridine (1.2 equiv, 12 mmol) to the activated mixture. Stir at RT. If TLC indicates stalled progression after 4 hours, elevate the temperature to 60–65 °C for an additional 4 hours[5].

-

Workup: Dilute the reaction heavily with Ethyl Acetate (EtOAc). Wash with 5% aqueous LiCl (3x) to partition the DMF into the aqueous layer. Follow with saturated

(to remove HOAt byproduct) and 10% Citric Acid (to remove excess 2-aminopyridine). -

Isolation: Dry, concentrate, and purify via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes).

Quantitative Data & Yield Comparison

The following table synthesizes the expected quantitative metrics for both methodologies, allowing researchers to select the optimal route based on their laboratory constraints.

| Metric | Pathway A: Acid Chloride Route | Pathway B: HATU Coupling Route |

| Primary Reagents | 3-Nitrobenzoyl chloride, 2-Aminopyridine | 3-Nitrobenzoic acid, 2-Aminopyridine |

| Coupling Agent / Base | DIPEA | HATU, DIPEA |

| Optimal Solvent | Anhydrous DCM | Anhydrous DMF |

| Reaction Temp / Time | 0 °C to RT / 4–12 hours | RT to 65 °C / 8–16 hours |

| Expected Yield | 75% – 88% | 65% – 80% |

| Atom Economy | High (Byproduct: HCl salt) | Low (Byproducts: HOAt, Urea derivative) |

| Scalability | Excellent (Kilogram scale viable) | Moderate (Limited by HATU cost/mass) |

| Purification | Recrystallization (often sufficient) | Column Chromatography required |

Analytical Characterization Grounding

To ensure scientific integrity, the synthesized 3-nitro-N-(pyridin-2-yl)benzamide must be validated against the following expected analytical benchmarks:

-

LC-MS (ESI+): Expected

m/z = 244.07. -

1H NMR (400 MHz, DMSO-d6): A characteristic highly deshielded singlet for the amide proton (-NH) is expected around

11.0–11.5 ppm due to the strong electron-withdrawing nature of both the nitrobenzoyl group and the pyridine ring. The pyridine -

IR Spectroscopy: Sharp bands at ~1670

(Amide I, C=O stretch), ~1530

References

- Title: WO2005070891A2 - Compounds and methods of use.

-

Title: Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Source: MDPI (Molecules). URL: [Link]

- Title: US9086390B2 - Dabigatran etexilate and related substances, processes and compositions.

-

Title: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. Source: ResearchGate. URL: [Link]

-

Title: Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Source: PubMed Central (PMC). URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. AU2015402778A2 - Aminonapthoquinone compounds and pharmaceutical composition for blocking ubiquitination-proteasome system in diseases - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2005070891A2 - Compounds and methods of use - Google Patents [patents.google.com]

- 5. Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Pyridine Moiety in 3-Nitro-N-pyridin-2-ylbenzamide Activity: A Structural and Mechanistic Guide to Glucokinase Allosteric Activation

Executive Summary

The development of small-molecule allosteric activators of Glucokinase (GK) represents a paradigm shift in the management of Type 2 Diabetes Mellitus (T2DM). Among the diverse chemotypes investigated, benzamide derivatives have emerged as highly potent Glucokinase Activators (GKAs). Specifically, 3-nitro-N-pyridin-2-ylbenzamide and its analogues serve as critical lead scaffolds[1]. This technical whitepaper explores the precise molecular mechanics of this compound, focusing on the indispensable role of the pyridine moiety in driving allosteric enzyme activation, and provides validated experimental workflows for evaluating GKA efficacy.

Molecular Architecture and the Allosteric Binding Pocket

Glucokinase (Hexokinase IV) functions as the primary glucose sensor in pancreatic

GKAs function by binding to an allosteric pocket distinct from the active site, stabilizing the enzyme in its "closed" (active) conformation. The scaffold of 3-nitro-N-pyridin-2-ylbenzamide is meticulously tuned for this pocket[2]:

-

The Benzamide Core: Acts as the central hydrophobic linker, occupying the deep hydrophobic cleft of the allosteric site.

-

The 3-Nitro Group: Exerts a strong electron-withdrawing effect, increasing the acidity of the adjacent amide proton. This enhances the amide's capacity to act as a robust hydrogen bond donor to key residues (e.g., Tyr215).

-

The Pyridine Moiety: The critical pharmacophore that anchors the molecule via precise electrostatic and hydrogen-bonding interactions.

Mechanism of Glucokinase allosteric activation by 3-nitro-N-pyridin-2-ylbenzamide.

The Critical Role of the Pyridine Moiety

The substitution of a simple phenyl ring with a pyridine ring at the N-position of the benzamide is not merely a steric choice; it is a fundamental requirement for high-affinity target engagement.

Hydrogen Bond Acceptance (The Arg63 Interaction)

The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it a potent hydrogen bond acceptor. In silico docking and crystallographic studies reveal that this nitrogen forms a critical, high-affinity hydrogen bond with the guanidinium side chain of Arginine 63 (Arg63) within the GK allosteric pocket[3].

-

Causality: Without this specific hydrogen bond, the ligand loses its directional anchor, resulting in a dramatic drop in binding free energy (

) and a failure to lock the enzyme into the active closed state.

Conformational Locking and Steric Tolerance

The 2-yl attachment point of the pyridine ring ensures that the nitrogen atom is optimally oriented toward Arg63 while the rest of the aromatic ring engages in

Quantitative Structure-Activity Relationship (QSAR) Data

The necessity of the pyridine (or similar heteroaromatic) nitrogen is evident when comparing the in vitro GK fold activation of various benzamide derivatives.

| Compound / N-Substituent | Structural Feature | GK Fold Activation (vs. Control) | Binding Affinity ( | Reference |

| Phenyl (Unsubstituted) | Lacks H-bond acceptor | 1.10 - 1.25 | -6.5 | [3] |

| Pyridin-2-yl | Optimal N-positioning | ~2.00 | -8.4 to -9.1 | [1], |

| 5-Methylpyridin-2-yl | Enhanced hydrophobic fit | 2.15 | -9.5 | [3] |

| Thiazol-2-yl | Bioisostere of pyridine | 1.65 - 1.82 | -8.8 | [4] |

Table 1: Comparative efficacy of N-substituents on the benzamide core. Data synthesized from literature evaluating GK allosteric activators.

Experimental Workflows for Validating GK Activation

To ensure scientific integrity and reproducibility, the evaluation of 3-nitro-N-pyridin-2-ylbenzamide derivatives must follow a self-validating, multi-tiered screening cascade.

Step-by-step validation workflow for evaluating GK activator efficacy.

Protocol 3.1: In Silico Molecular Docking

Before synthesizing derivatives, computational validation ensures the pyridine moiety is correctly oriented.

-

Protein Preparation: Retrieve the crystal structure of human Glucokinase in its active conformation (e.g., PDB ID: 3IMX)[2]. Remove co-crystallized water molecules and add polar hydrogens.

-

Grid Generation: Center the receptor grid box on the allosteric binding site (defined by residues Arg63, Tyr215, and Met210).

-

Ligand Preparation: Generate 3D conformations of the 3-nitro-N-pyridin-2-ylbenzamide ligand, ensuring the pyridine nitrogen is unprotonated at physiological pH.

-

Docking & Scoring: Execute flexible ligand docking.

-

Self-Validation: Superimpose the docked pose with a known co-crystallized GKA. The pyridine ring must align with the heteroaromatic ring of the control ligand to validate the docking protocol[2].

-

Protocol 3.2: In Vitro Glucokinase Enzymatic Assay

This protocol measures the ability of the compound to increase GK catalytic rate. It utilizes a continuous spectrophotometric assay coupled with Glucose-6-Phosphate Dehydrogenase (G6PDH).

-

Causality of Design: GK produces Glucose-6-Phosphate (G6P). G6PDH is added to immediately oxidize G6P, simultaneously reducing NAD

to NADH. NADH absorbs light at 340 nm, allowing researchers to measure GK activity in real-time by tracking absorbance increases.

Step-by-Step Method:

-

Buffer Preparation: Prepare assay buffer containing 25 mM HEPES (pH 7.4), 25 mM KCl, 2 mM

, and 1 mM DTT. -

Reagent Master Mix: To the buffer, add 5 mM ATP, 1 mM NAD

, and excess G6PDH (e.g., 2 U/mL). -

Enzyme Addition: Add recombinant human Glucokinase to a final concentration of 50 nM.

-

Compound Incubation: Dissolve 3-nitro-N-pyridin-2-ylbenzamide in DMSO. Add to the assay mix at varying concentrations (e.g., 0.1

M to 50 -

Reaction Initiation: Add D-glucose at a sub-saturating concentration (e.g., 5 mM, near the

of wild-type GK) to initiate the reaction. -

Measurement: Read absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader.

-

Data Analysis: Calculate the initial velocity (

) from the linear portion of the curve. Fold activation is determined by dividing the

Conclusion

The 3-nitro-N-pyridin-2-ylbenzamide scaffold is a highly effective architecture for allosteric Glucokinase activation. The pyridine moiety is not an interchangeable aromatic placeholder; it is the primary pharmacodynamic driver. By acting as a specific hydrogen bond acceptor for Arg63, the pyridine ring anchors the ligand, allowing the benzamide core to stabilize the enzyme's active conformation. Future drug development efforts utilizing this scaffold must prioritize the electronic and steric preservation of this critical nitrogen-arginine interaction to maintain antidiabetic efficacy.

References

-

N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation Source: ResearchGate / Chemical Biology & Drug Design URL:[Link]

-

Insights to the emerging potential of glucokinase activators as antidiabetic agent Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

-

Synthesis, Docking and Antidiabetic Activity of Some Newer Benzamide Derivatives as Potential Glucokinase Activators Source: ResearchGate URL:[Link]

-

IN SILICO DOCKING STUDIES OF COMPOUNDS FROM PERSIAN SHALLOT AS ALLOSTERIC GLUCOKINASE ACTIVATORS Source: Plant Archives URL:[Link]

Sources

Solubility profile of 3-nitro-N-pyridin-2-ylbenzamide in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-nitro-N-pyridin-2-ylbenzamide in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient or a key chemical intermediate is a critical physicochemical parameter that dictates its behavior in various stages of development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 3-nitro-N-pyridin-2-ylbenzamide. In the absence of extensive public data for this specific molecule, this document serves as a foundational resource for researchers. It combines a theoretical assessment based on molecular structure with detailed, field-proven experimental protocols and thermodynamic modeling techniques. The methodologies outlined herein are designed to empower researchers, scientists, and drug development professionals to generate accurate, reliable, and meaningful solubility data.

Introduction: The Critical Role of Solubility

3-nitro-N-pyridin-2-ylbenzamide is a molecule of interest featuring a complex arrangement of functional groups, including a nitro moiety, an amide linkage, and heteroaromatic (pyridine) and aromatic (benzene) rings. Such compounds often serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals.[1][2] Understanding the solubility of this compound in various organic solvents is paramount for several key processes:

-

Reaction Engineering: Selecting an appropriate solvent is crucial for controlling reaction kinetics, yield, and impurity profiles.

-

Crystallization and Purification: Knowledge of solubility as a function of temperature is the foundation for developing efficient crystallization processes to isolate the compound with high purity.[3]

-

Formulation Development: For potential pharmaceutical applications, solubility dictates the choice of delivery systems and directly impacts bioavailability.

-

Analytical Method Development: Solubility data is essential for preparing standards and samples for techniques like High-Performance Liquid Chromatography (HPLC) and spectroscopy.[4]

This guide provides the theoretical and practical tools necessary to conduct a thorough investigation of the solubility of 3-nitro-N-pyridin-2-ylbenzamide.

Theoretical Solubility Assessment: A "Like Dissolves Like" Analysis

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a robust qualitative framework for predicting solubility.[5]

The structure of 3-nitro-N-pyridin-2-ylbenzamide presents several key features:

-

Polar Moieties: The nitro group (-NO₂) is highly polar and a strong hydrogen bond acceptor. The amide group (-CONH-) is also highly polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O).[6][7] The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.[2]

-

Aromatic Systems: The benzene and pyridine rings are largely nonpolar but are capable of engaging in π-π stacking interactions.

Based on this structure, we can make the following predictions:

-

High Solubility Expected in:

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF)): These solvents can engage in strong dipole-dipole interactions with the nitro and amide groups.

-

-

Moderate to High Solubility Expected in:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as hydrogen bond donors to the nitro, amide carbonyl, and pyridine nitrogen, and as acceptors for the amide N-H. The nonpolar backbone of the solute may slightly limit perfect miscibility.[5]

-

-

Low Solubility Expected in:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): The strong solute-solute interactions (hydrogen bonding and dipole-dipole) within the 3-nitro-N-pyridin-2-ylbenzamide crystal lattice are unlikely to be overcome by the weak van der Waals forces offered by nonpolar solvents.[7]

-

Experimental Protocol: Isothermal Saturation (Shake-Flask) Method

To obtain definitive thermodynamic solubility data, the isothermal saturation method, commonly known as the shake-flask method, is the gold standard.[3][8] It allows for the determination of the equilibrium concentration of a solute in a solvent at a specific temperature.

Materials and Equipment

-

3-nitro-N-pyridin-2-ylbenzamide (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg or better)

-

Glass vials with screw caps (e.g., 4-8 mL)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Syringe filters (e.g., 0.22 or 0.45 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

Calibrated analytical instrument for concentration measurement (UV-Vis Spectrophotometer or HPLC system)

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid 3-nitro-N-pyridin-2-ylbenzamide to a series of pre-weighed glass vials. An excess is critical to ensure that equilibrium is reached with an undissolved solid phase.[9]

-

Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). Agitate the vials for a sufficient duration to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours. A preliminary kinetics study is recommended to determine the optimal equilibration time.[9]

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2-4 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial. This step is crucial to remove all undissolved solid particles.

-

Analysis: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method (UV-Vis or HPLC). Measure the concentration of the diluted solution.

Experimental Workflow Diagram

Caption: Workflow for the isothermal saturation (shake-flask) method.

Analytical Quantification Methods

UV-Vis Spectrophotometry

This method is rapid and effective if the solute has a distinct chromophore and does not suffer from interference from the solvent.[10]

Protocol:

-

Determine λ_max: Prepare a dilute solution of 3-nitro-N-pyridin-2-ylbenzamide in the solvent of interest and scan across a UV-Vis range (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λ_max).

-

Create Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λ_max. Plot absorbance versus concentration to generate a calibration curve. The curve must be linear with a correlation coefficient (R²) > 0.999.[11]

-

Analyze Sample: Measure the absorbance of the accurately diluted saturated solution at λ_max and use the calibration curve equation to calculate its concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more robust and specific method, particularly if impurities are present or if the solute has a low UV absorbance.[12][13]

Protocol:

-

Method Development: Develop an isocratic HPLC method with a suitable mobile phase and stationary phase (e.g., C18 column) that provides a sharp, well-resolved peak for 3-nitro-N-pyridin-2-ylbenzamide.

-

Create Calibration Curve: Prepare a series of standard solutions of known concentrations in the mobile phase. Inject each standard and record the peak area. Plot peak area versus concentration to generate a calibration curve (R² > 0.999).[13]

-

Analyze Sample: Inject the accurately diluted saturated solution and determine its concentration from the peak area using the calibration curve.

Thermodynamic Modeling of Solubility Data

By measuring solubility at several different temperatures, key thermodynamic parameters of the dissolution process can be determined.

The van't Hoff Equation

The van't Hoff equation relates the change in the mole fraction solubility (x) with temperature (T) to the apparent thermodynamic properties of dissolution.[14] The integrated form is:

ln(x) = - (ΔH°_sol / R) * (1/T) + (ΔS°_sol / R)

where:

-

ΔH°_sol is the standard enthalpy of solution.

-

ΔS°_sol is the standard entropy of solution.

-

R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

By plotting ln(x) versus 1/T (a "van't Hoff plot"), a linear relationship is often observed.[14] The slope of this line is -ΔH°_sol/R, and the intercept is ΔS°_sol/R.

The apparent standard Gibbs free energy of solution (ΔG°_sol) can then be calculated at a specific temperature (e.g., the mean harmonic temperature) using the Gibbs-Helmholtz equation:[15]

ΔG°_sol = ΔH°_sol - T * ΔS°_sol

-

A positive ΔH°_sol indicates an endothermic dissolution process (solubility increases with temperature).

-

A positive ΔS°_sol indicates that the system becomes more disordered upon dissolution, which is typical.

-

A negative ΔG°_sol indicates a spontaneous dissolution process.[15]

The Modified Apelblat Equation

The Apelblat equation is a highly effective semi-empirical model used to correlate experimental solubility data with temperature.[16][17]

ln(x) = A + (B / T) + C * ln(T)

where A, B, and C are model parameters obtained by fitting the equation to the experimental data. This model is particularly useful for interpolating solubility at temperatures not experimentally measured.[18]

Caption: Data analysis pathway from experimental results to thermodynamic insights.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Experimental Mole Fraction Solubility (x) of 3-nitro-N-pyridin-2-ylbenzamide in Various Solvents at Different Temperatures (T/K).

| T/K | Solvent 1 (e.g., Methanol) | Solvent 2 (e.g., Acetonitrile) | Solvent 3 (e.g., Toluene) |

| 293.15 | x ± SD | x ± SD | x ± SD |

| 298.15 | x ± SD | x ± SD | x ± SD |

| 303.15 | x ± SD | x ± SD | x ± SD |

| 308.15 | x ± SD | x ± SD | x ± SD |

| 313.15 | x ± SD | x ± SD | x ± SD |

Table 2: Apparent Thermodynamic Parameters for the Dissolution of 3-nitro-N-pyridin-2-ylbenzamide in Various Solvents.

| Solvent | ΔH°_sol (kJ·mol⁻¹) | ΔS°_sol (J·mol⁻¹·K⁻¹) | ΔG°_sol (kJ·mol⁻¹) at 298.15 K |

| Methanol | Value | Value | Value |

| Acetonitrile | Value | Value | Value |

| Toluene | Value | Value | Value |

Conclusion

This technical guide provides a robust and scientifically grounded framework for determining the complete solubility profile of 3-nitro-N-pyridin-2-ylbenzamide. By integrating theoretical predictions with rigorous experimental protocols and thermodynamic modeling, researchers can generate the high-quality data necessary for process optimization, purification, and formulation. This systematic approach ensures that key decisions in the development pipeline are based on a thorough understanding of the compound's fundamental physicochemical properties.

References

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

-

Chemistry LibreTexts. (2024). Physical Properties of Amides. [Link]

-

Hansraj College. (n.d.). NITRO COMPOUNDS. [Link]

-

MDPI. (2020). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. [Link]

-

MDPI. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. [Link]

-

Wikipedia. (n.d.). Van 't Hoff equation. [Link]

-

Chemistry LibreTexts. (2022). Gibbs Energy and Solubility. [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

RSC Publishing. (n.d.). RSC Advances. [Link]

-

Phenomenex. (n.d.). HPLC Testing Procedure. [Link]

-

chemeurope.com. (n.d.). Pyridine. [Link]

-

SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

ACS Publications. (2021). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. [Link]

-

MDPI. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. [Link]

-

Jurnal UPI. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. [Link]

-

PMC. (2018). UV Spectrophotometric Method for Determination of the Dissolution Profile of Rivaroxaban. [Link]

-

PMC. (2011). Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

iosrphr.org. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyridine [chemeurope.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. iosrphr.org [iosrphr.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. lkouniv.ac.in [lkouniv.ac.in]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. scielo.br [scielo.br]

- 10. technologynetworks.com [technologynetworks.com]

- 11. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 13. pharmaguru.co [pharmaguru.co]

- 14. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 15. chemistrystudent.com [chemistrystudent.com]

- 16. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 3-Nitro-N-(pyridin-2-yl)benzamide

Introduction & Scientific Rationale

N-(pyridin-2-yl)benzamides represent a privileged structural motif in medicinal chemistry, frequently serving as core scaffolds for glucokinase activators, sirtuin modulators, and kinase inhibitors. The synthesis of 3-nitro-N-(pyridin-2-yl)benzamide is a critical transformation that introduces a highly versatile nitro group. This nitro moiety can be subsequently reduced to an aniline derivative, serving as a synthetic handle for urea formation, Buchwald-Hartwig cross-coupling, or further downstream amidation.

While modern peptide coupling reagents (e.g., HATU, EDC/HOBt) can facilitate amidation directly from 3-nitrobenzoic acid, utilizing 3-nitrobenzoyl chloride is significantly more atom-economical, highly scalable, and avoids the generation of complex, difficult-to-remove coupling byproducts. Standard protocols for N-(pyridin-2-yl)benzamide derivatives heavily favor this acyl chloride approach due to its robust yield and straightforward purification profile ()[1].

Mechanistic Logic

The reaction proceeds via a classic nucleophilic acyl substitution (a modified Schotten-Baumann reaction in an anhydrous organic solvent).

-

Nucleophilic Attack : The exocyclic amino group of 2-aminopyridine attacks the highly electrophilic carbonyl carbon of 3-nitrobenzoyl chloride.

-